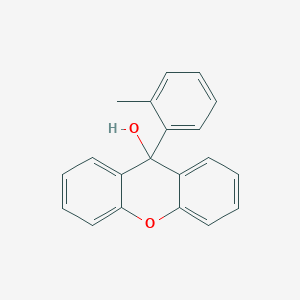
9-(2-Methylphenyl)xanthen-9-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(2-Methylphenyl)xanthen-9-ol: is a chemical compound belonging to the xanthene family. Xanthenes are tricyclic aromatic compounds known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound consists of a xanthene core with a hydroxyl group at the 9th position and a 2-methylphenyl substituent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-(2-Methylphenyl)xanthen-9-ol typically involves the condensation of a salicylic acid derivative with a phenol derivative. One common method is the classical Grover, Shah, and Shah reaction, which uses zinc chloride and phosphoryl chloride as catalysts . Another approach involves the use of ytterbium, palladium, ruthenium, or copper catalysis . The reaction conditions often include heating the reactants in the presence of a dehydrating agent such as acetic anhydride .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave heating has been reported to improve reaction times and yields .
Analyse Chemischer Reaktionen
Types of Reactions: 9-(2-Methylphenyl)xanthen-9-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions
Major Products Formed:
Oxidation: Formation of 9-(2-Methylphenyl)xanthen-9-one.
Reduction: Formation of 9-(2-Methylphenyl)dihydroxanthene.
Substitution: Formation of various substituted derivatives depending on the reagent used
Wissenschaftliche Forschungsanwendungen
Chemistry: 9-(2-Methylphenyl)xanthen-9-ol is used as a building block in organic synthesis. Its unique structure allows for the formation of complex molecules through various chemical reactions .
Biology: The compound has been studied for its potential biological activities, including anti-cancer and anti-inflammatory properties .
Medicine: Research has shown that derivatives of this compound may have therapeutic potential in treating various diseases, including cancer and Alzheimer’s disease .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other materials due to its stable aromatic structure .
Wirkmechanismus
The mechanism of action of 9-(2-Methylphenyl)xanthen-9-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 9th position allows for hydrogen bonding and other interactions with biological molecules. This can lead to the modulation of enzyme activity, inhibition of cell proliferation, and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
- 9-(4-Methylphenyl)xanthen-9-ol
- 9-(3-Methoxyphenyl)xanthen-9-ol
- 9-(4-Methoxyphenyl)xanthen-9-ol
Comparison: While these compounds share a similar xanthene core, the position and nature of the substituents can significantly affect their chemical and biological properties. For example, the presence of a methoxy group can enhance the compound’s ability to form hydrogen bonds, leading to different packing arrangements in crystal structures . The 2-methylphenyl substituent in 9-(2-Methylphenyl)xanthen-9-ol provides unique steric and electronic effects, making it distinct from its analogs .
Eigenschaften
CAS-Nummer |
6315-73-7 |
|---|---|
Molekularformel |
C20H16O2 |
Molekulargewicht |
288.3 g/mol |
IUPAC-Name |
9-(2-methylphenyl)xanthen-9-ol |
InChI |
InChI=1S/C20H16O2/c1-14-8-2-3-9-15(14)20(21)16-10-4-6-12-18(16)22-19-13-7-5-11-17(19)20/h2-13,21H,1H3 |
InChI-Schlüssel |
JTSUESUZBMCBJN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C2(C3=CC=CC=C3OC4=CC=CC=C42)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


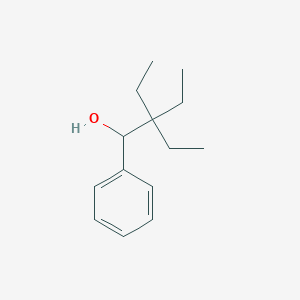
![4-[(2-Hydroxy-2,3-dihydro-1h-inden-1-yl)amino]benzoic acid](/img/structure/B14745108.png)
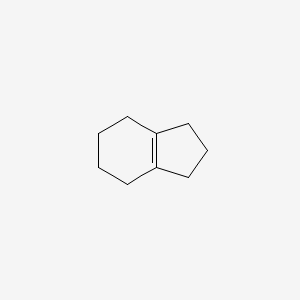

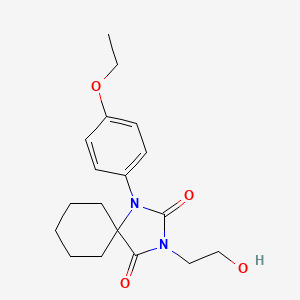
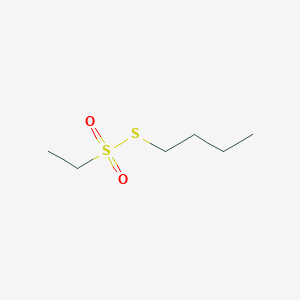
![Dibenzo[b,d]thiophene-4,6-diyldiboronic acid](/img/structure/B14745132.png)
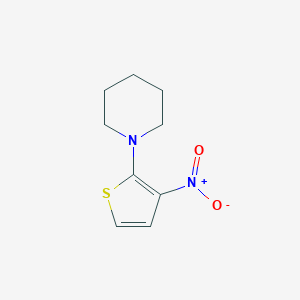
![Thiopyrano[4,3-b]indole](/img/structure/B14745141.png)

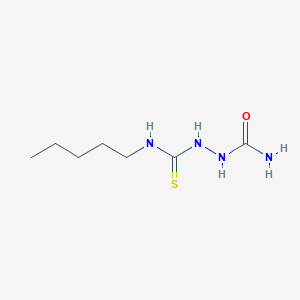
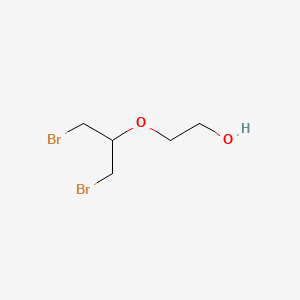
![Benzoxazole, 2-[2-(4-fluorophenyl)ethenyl]-](/img/structure/B14745158.png)

